
Oxiranemethanol, methanesulfonate, (S)-
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Overview
Description
Oxiranemethanol, methanesulfonate, (S)-, also known as (S)-2-Oxiranylmethyl methanesulfonate, is a chiral compound with the molecular formula C4H8O4S and a molecular weight of 152.17 g/mol . It is a colorless to pale yellow liquid at room temperature and is commonly used in organic synthesis due to its reactivity and chiral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxiranemethanol, methanesulfonate, (S)- can be synthesized from (S)-3-chloro-1,2-propanediol through a reaction with methanesulfonic acid. The reaction typically involves the use of a solvent such as dichloromethane and a base like potassium phosphate. The mixture is refluxed for several hours, followed by purification through distillation .
Industrial Production Methods
Industrial production of Oxiranemethanol, methanesulfonate, (S)- often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
The epoxide group in (S)-oxiranemethanol methanesulfonate undergoes nucleophilic ring-opening under acidic or basic conditions. The stereochemistry of the epoxide influences regioselectivity and product configuration.
Key Reaction Pathways
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Acid-Catalyzed Hydrolysis :
(S)-Oxiranemethanol methanesulfonate+H2OH+(S)-2,3-Dihydroxypropyl methanesulfonate
In aqueous acidic conditions, the epoxide ring protonates, leading to nucleophilic attack by water at the more substituted carbon. This produces a vicinal diol with retention of stereochemistry at the chiral center . -
Base-Catalyzed Aminolysis :
(S)-Oxiranemethanol methanesulfonate+NH3OH−(R)-2-Amino-3-hydroxypropyl methanesulfonate
Under basic conditions, amines (e.g., NH3) attack the less substituted carbon of the epoxide, forming β-amino alcohols. The reaction follows an SN2 mechanism, inverting configuration at the attacked carbon .
Sulfonate Ester Reactivity
The methanesulfonate group acts as a leaving group, enabling nucleophilic substitution (SN2) or elimination (E2) reactions.
Substitution Reactions
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Hydrolysis :
(S)-Oxiranemethanol methanesulfonate+OH−→(S)-Oxiranemethanol+CH3SO3−
In aqueous alkali, the methanesulfonate ester undergoes hydrolysis to yield methanesulfonic acid and (S)-oxiranemethanol .Kinetic Data :
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Alkylation :
The compound acts as an alkylating agent, transferring the oxiranemethyl group to nucleophiles (e.g., DNA bases). This property correlates with genotoxic potential observed in structurally related sulfonate esters .
Thermal Decomposition
At elevated temperatures (>150°C), the compound decomposes via two pathways:
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Elimination : Forms ethylene oxide derivatives and methanesulfonic acid.
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Isomerization : Rearrangement to carbonyl-containing products.
Oxidative Degradation
Ozone treatment eliminates organosulfur byproducts, a method employed industrially to purify methanesulfonic acid derivatives .
Stereochemical Influence on Reactivity
The (S)-configuration at the chiral center affects reaction outcomes:
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Enzymatic Resolution : Lipases selectively hydrolyze the (R)-enantiomer, leaving the (S)-form intact .
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Pharmacological Activity : Chiral retention is critical in drug metabolism studies, as seen in related epoxide-based therapeutics .
Analytical Methods
Scientific Research Applications
Oxiranemethanol, methanesulfonate, (S)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Oxiranemethanol, methanesulfonate, (S)- involves its ability to undergo nucleophilic substitution and ring-opening reactions. The methanesulfonate group acts as a good leaving group, facilitating these reactions. The compound’s chiral nature allows it to interact selectively with other chiral molecules, making it valuable in asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds
®-Oxiranemethanol: The enantiomer of (S)-Oxiranemethanol, methanesulfonate, (S)-, with similar chemical properties but different biological activities.
Uniqueness
Oxiranemethanol, methanesulfonate, (S)- is unique due to its combination of an epoxide ring and a methanesulfonate group, which provides it with distinct reactivity and chiral properties. This makes it particularly valuable in the synthesis of chiral molecules and in applications requiring selective interactions with other chiral compounds .
Properties
Molecular Formula |
C4H10O5S |
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Molecular Weight |
170.19 g/mol |
IUPAC Name |
methanesulfonic acid;[(2S)-oxiran-2-yl]methanol |
InChI |
InChI=1S/C3H6O2.CH4O3S/c4-1-3-2-5-3;1-5(2,3)4/h3-4H,1-2H2;1H3,(H,2,3,4)/t3-;/m0./s1 |
InChI Key |
ZJTOHMSDLDEVGD-DFWYDOINSA-N |
Isomeric SMILES |
CS(=O)(=O)O.C1[C@@H](O1)CO |
Canonical SMILES |
CS(=O)(=O)O.C1C(O1)CO |
Origin of Product |
United States |
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